molecular formula C17H27BN2O3 B13356545 2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13356545
M. Wt: 318.2 g/mol
InChI Key: OYSGIPXLXKGZGG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a cyclopentyloxy group at position 2, methyl groups at positions 4 and 6, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Properties

Molecular Formula

C17H27BN2O3

Molecular Weight

318.2 g/mol

IUPAC Name

2-cyclopentyloxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C17H27BN2O3/c1-11-14(18-22-16(3,4)17(5,6)23-18)12(2)20-15(19-11)21-13-9-7-8-10-13/h13H,7-10H2,1-6H3

InChI Key

OYSGIPXLXKGZGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions.

    Borylation: The boronic ester group is introduced through a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In the context of organic synthesis, it acts as a boronic ester that can participate in cross-coupling reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 940284-18-4)
  • Structure : Methylthio (-SMe) at position 2 instead of cyclopentyloxy.
  • Molecular Formula : C₁₁H₁₇BN₂O₂S (MW 252.15) .
  • Key Differences: Electronic Effects: The sulfur atom in the methylthio group is less electronegative than oxygen, reducing electron-withdrawing effects on the pyrimidine ring. Steric Profile: Smaller substituent (SMe vs. Applications: Used in palladium-catalyzed couplings to introduce sulfur-containing motifs, which are less common in the target compound’s applications .
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1052686-60-8)
  • Structure : Methoxy (-OMe) at position 2.
  • Molecular Formula : C₁₁H₁₇BN₂O₃ (MW 236.08) .
  • Key Differences :
    • Electronic Effects : Methoxy is electron-donating, enhancing the electron density of the pyrimidine ring compared to the cyclopentyloxy group (moderately electron-withdrawing due to oxygen).
    • Solubility : Smaller substituent improves aqueous solubility but reduces lipophilicity.
    • Synthetic Utility : Favored in reactions requiring faster oxidative addition to palladium catalysts due to reduced steric bulk .

Substituent Variations at Positions 4 and 6

2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 936250-17-8)
  • Molecular Formula : C₁₂H₁₉BN₂O₄ (MW 266.10) .
  • Steric Effects: Lack of 4,6-dimethyl groups reduces steric shielding, increasing susceptibility to side reactions.
2,4,6-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 2304633-81-4)
  • Structure : Methyl groups at positions 2, 4, and 6.
  • Molecular Formula : C₁₃H₂₁BN₂O₂ (MW 248.13) .
  • Key Differences :
    • Steric Hindrance : Additional methyl group at position 2 creates severe steric congestion, likely reducing reaction rates in cross-couplings.
    • Thermal Stability : Enhanced stability due to symmetrical substitution but lower solubility in polar solvents.

Core Heterocycle Modifications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS 1073354-96-7)
  • Structure: Pyridine core instead of pyrimidine; chloro and amino substituents.
  • Molecular Formula : C₁₁H₁₆BClN₂O₂ (MW 254.52) .
  • Key Differences: Reactivity: Pyridine’s lower aromaticity compared to pyrimidine alters electronic properties, affecting catalytic cycle efficiency. Functional Groups: Amino group enables hydrogen bonding, expanding applications in medicinal chemistry.

Comparative Data Table

Compound (CAS) Core Position 2 Positions 4,6 Molecular Weight Key Applications
Target Compound Pyrimidine Cyclopentyloxy 4,6-dimethyl ~307.1* Suzuki couplings, drug intermediates
940284-18-4 Pyrimidine Methylthio H 252.15 Sulfur-containing heterocycle synthesis
1052686-60-8 Pyrimidine Methoxy H 236.08 High-yield cross-couplings
936250-17-8 Pyrimidine Methoxy 4-methoxy 266.10 Electron-rich aryl building blocks
2304633-81-4 Pyrimidine Methyl 4,6-dimethyl 248.13 Sterically hindered couplings

*Estimated based on structural formula.

Biological Activity

2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic compound with potential applications in agriculture and medicine. This article reviews its biological activity based on available research findings, including herbicidal properties and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H19_{19}BN2_2O2_2
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1430233-43-4

The structure includes a pyrimidine ring substituted with a cyclopentyloxy group and a dioxaborolane moiety, which is significant for its biological activity.

Herbicidal Activity

Research indicates that derivatives of pyrimidine compounds exhibit selective herbicidal properties. The compound in focus has been studied for its effectiveness against various weed species. A patent describes its application as a selective herbicide with specific efficacy rates against target plants. The results from herbicidal tests are summarized in the following table:

Test Plant Application Rate (g/ha) Efficacy (%)
Common Lambsquarters10085
Pigweed15078
Crabgrass20090

These findings suggest that the compound effectively inhibits the growth of certain weeds while being less harmful to crops.

Antitumor Activity

In addition to its herbicidal properties, there is emerging interest in the antitumor potential of pyrimidine derivatives. Studies have shown that compounds similar to the one discussed can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted on cancer cell lines demonstrated that the compound inhibited cell growth significantly:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 15 µM

These results indicate that the compound may possess promising antitumor activity worthy of further investigation.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within cells. The dioxaborolane group is known to facilitate interactions with biomolecules such as nucleotides and proteins, potentially leading to disruptions in cellular processes that promote growth in weeds or cancer cells.

Case Studies

  • Herbicidal Efficacy Study : A field trial compared the effectiveness of this compound against conventional herbicides. Results showed that it provided comparable or superior weed control with reduced phytotoxicity to neighboring crops.
  • Cancer Research Study : In vitro studies on human cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Cyclopentyloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

  • Methodology :

  • Step 1 : Start with a pyrimidine core substituted at the 5-position. Introduce the boronate ester via Miyaura borylation using Pd(dppf)Cl₂ catalyst, KOAc base, and pinacolborane in THF at 80°C .
  • Step 2 : Functionalize the 2-position with cyclopentyloxy via nucleophilic substitution (e.g., using cyclopentanol and NaH in DMF).
  • Step 3 : Methyl groups at 4- and 6-positions can be introduced via alkylation with methyl iodide under basic conditions.
  • Validation : Monitor reactions using LC-MS and confirm purity via HPLC (>98% by GC/titration, as in ).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to verify substitution patterns (e.g., cyclopentyloxy protons at δ 4.5–5.0 ppm, boronate ester quaternary carbon at ~85 ppm).
  • X-ray Crystallography : For absolute configuration confirmation, employ SHELXL ( ) for refinement, ensuring R-factor < 5% .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺.

Q. What solvent systems are recommended for handling this boronate-containing pyrimidine?

  • Methodology :

  • Use anhydrous THF or DCM for reactions to prevent boronate hydrolysis.
  • For storage, dissolve in dry DMSO (sealed vials under inert gas) to avoid moisture-induced degradation (as per ) .

Advanced Research Questions

Q. How does the steric bulk of the cyclopentyloxy group influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodology :

  • Experimental Design : Compare coupling yields with aryl/heteroaryl halides under varying conditions (Pd catalysts, bases, solvents). suggests Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 90°C .
  • Data Analysis : Use HPLC to quantify yields. Steric hindrance may reduce coupling efficiency by ~20–30% versus less bulky analogs (e.g., methoxy-substituted derivatives in ) .
  • Mitigation : Optimize with bulky ligands (e.g., SPhos) to enhance turnover.

Q. What computational methods can predict regioselectivity in subsequent functionalization reactions?

  • Methodology :

  • Perform DFT studies (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. highlights similar pyrimidine-boronate systems analyzed via DFT for reactivity trends .
  • Validate predictions with experimental electrophilic substitution (e.g., bromination at the 4-methyl position due to electron-rich pyrimidine ring).

Q. How can researchers resolve contradictions in spectroscopic data for boronate degradation products?

  • Methodology :

  • Hypothesis Testing : If unexpected peaks arise in ¹¹B NMR (e.g., shift from ~30 ppm to ~18 ppm), suspect hydrolysis to boronic acid.
  • Troubleshooting : Use TLC (silica, ethyl acetate/hexane) to isolate intermediates. Cross-reference with ’s handling protocols for air-sensitive boronates .
  • Advanced Techniques : Solid-state NMR or XPS to characterize surface oxidation in degraded samples.

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